1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine
1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0801725
InChI:
InChI=1S/C20H25FN2O3/c1-24-18-9-4-15(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)17-7-5-16(21)6-8-17/h4-9H,10-14H2,1-3H3
SMILES:
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC)OC
Molecular Formula:
C20H25FN2O3
Molecular Weight:
360.4 g/mol
1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine
CAS No.:
Cat. No.: VC0801725
Molecular Formula: C20H25FN2O3
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25FN2O3 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C20H25FN2O3/c1-24-18-9-4-15(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)17-7-5-16(21)6-8-17/h4-9H,10-14H2,1-3H3 |
| Standard InChI Key | UKZQVFRIBIZDOX-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator